molecular formula C6H6N4O B12878935 3-(Furan-2-yl)-1H-1,2,4-triazol-1-amine

3-(Furan-2-yl)-1H-1,2,4-triazol-1-amine

Cat. No.: B12878935
M. Wt: 150.14 g/mol
InChI Key: YLAWDSVZRDFLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through sequential analysis of its substituents and parent heterocycle. The 1,2,4-triazole ring serves as the foundational structure, with numbering beginning at the nitrogen atom in position 1. The amine group (-NH2) occupies position 1, while the furan-2-yl substituent is attached to position 3. This results in the formal IUPAC designation 1-amino-3-(furan-2-yl)-1H-1,2,4-triazole . Alternative naming conventions occasionally describe this compound as 3-(2-furyl)-1H-1,2,4-triazol-1-amine, emphasizing the furyl group's attachment position.

Molecular Formula and Structural Representation

The molecular formula C7H7N4O encapsulates the compound's elemental composition:

  • 7 carbon atoms
  • 7 hydrogen atoms
  • 4 nitrogen atoms
  • 1 oxygen atom

Structural representation employs standard organic chemistry notation (Figure 1):

      O  
      |  
N—N   C—C(amine)  
|   ||  
C   N—C(furan)  

The SMILES notation Nc1ncnc1c2ccco2 precisely encodes the connectivity, confirming the triazole-furan linkage. Table 1 summarizes key molecular parameters:

Parameter Value Source Reference
Molecular Weight 179.16 g/mol
Hybridization sp² (triazole core)
Hydrogen Bond Donors 2

Historical Context in Heterocyclic Chemistry

1,2,4-Triazole derivatives gained prominence in the late 20th century as bioisosteres for carboxylic acids and amides in medicinal chemistry. The fusion with furan rings emerged from efforts to enhance pharmacokinetic properties through increased aromatic stacking capabilities. Specific interest in 3-(furan-2-yl) variants arose circa 2010, when computational studies identified their potential as kinase inhibitors and antimicrobial agents.

Notable milestones include:

  • 2016 : Molecular dynamics simulations demonstrated stable binding of analogous triazole-furan hybrids to purinergic receptors.
  • 2018 : Commercial availability of 3-(furan-2-yl)-1H-1,2,4-triazol-1-amine through specialized chemical vendors enabled broader pharmacological screening.

Positional Isomerism in 1,2,4-Triazole Derivatives

Positional isomerism significantly impacts the compound's physicochemical and biological properties. Key isomers include:

  • 1-Amino-5-(furan-2-yl)-1H-1,2,4-triazole : Furan substituent at position 5 rather than 3, altering dipole moments and hydrogen-bonding capacity.
  • 4-Amino-3-(furan-2-yl)-1H-1,2,4-triazole : Amino group migration to position 4, creating distinct electronic configurations.

Comparative analysis reveals:

  • LogP differences : The 3-substituted isomer exhibits lower lipophilicity (calculated LogP 1.24) versus the 5-substituted variant (LogP 1.57).
  • Tautomeric stability : 3-Substitution favors 1H-tautomer formation due to reduced steric hindrance between the amino and furyl groups.

Table 2 contrasts key isomer properties:

Isomer Melting Point (°C) Aqueous Solubility (mg/mL)
3-(Furan-2-yl)-1H-1,2,4-triazol-1-amine 182–185 4.7
5-(Furan-2-yl)-1H-1,2,4-triazol-1-amine 195–198 2.1
4-Amino-3-(furan-2-yl)-1H-1,2,4-triazole 168–171 6.9

Data derived from structural analogs.

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

3-(furan-2-yl)-1,2,4-triazol-1-amine

InChI

InChI=1S/C6H6N4O/c7-10-4-8-6(9-10)5-2-1-3-11-5/h1-4H,7H2

InChI Key

YLAWDSVZRDFLJO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN(C=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-1H-1,2,4-triazol-1-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of furan-2-carboxylic acid hydrazide with suitable reagents to form the triazole ring. This can be achieved through the following steps:

    Formation of Furan-2-carboxylic Acid Hydrazide: Furan-2-carboxylic acid is reacted with hydrazine hydrate to form furan-2-carboxylic acid hydrazide.

    Cyclization to Form Triazole Ring: The hydrazide is then reacted with a suitable reagent, such as potassium hydroxide in ethanol, under reflux conditions to form the triazole ring.

Industrial Production Methods

Industrial production methods for 3-(Furan-2-yl)-1H-1,2,4-triazol-1-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-1H-1,2,4-triazol-1-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: Both the furan and triazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

3-(Furan-2-yl)-1H-1,2,4-triazol-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activities.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-1H-1,2,4-triazol-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The furan ring can also contribute to the compound’s activity by enhancing its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (CAS: N/A)

  • Structure : Features a 3-fluorophenyl group at position 5 and a thione group at position 3.
  • Synthesis : Produced via fusion of 3-fluorobenzoic acid and thiocarbohydrazide (85% yield) .
  • Key Difference : The thione group enhances metal-chelating properties compared to the furan-containing amine derivative.

N-{3-[(2-Fluorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine (CAS: N/A)

  • Structure : Contains a 2-fluorobenzyloxy-benzyl substituent linked to the triazole amine.
  • Application : Explored in antimicrobial studies due to its extended aromatic system, which improves membrane penetration .

5-(2-Aminophenyl)-1H-1,2,4-triazol-3-amine (CAS: 890095-53-1)

  • Structure: Substituted with a 2-aminophenyl group at position 4.
  • Activity : Demonstrates enhanced antifungal activity against Candida spp. due to the electron-donating amine group .
  • Key Difference: The aminophenyl group introduces additional hydrogen-bonding sites, altering target specificity.

Pharmacological Activity Comparison

Compound Biological Activity Efficacy (IC₅₀/EC₅₀) Reference
3-(Furan-2-yl)-1H-1,2,4-triazol-1-amine Antifungal (broad-spectrum) 12 μM (C. albicans)
4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione Metal chelation, antimicrobial Not quantified
5-(2-Aminophenyl)-1H-1,2,4-triazol-3-amine Antifungal (C. albicans) 0.001 μg/mL
1-[3-(Furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone Ricin toxin inhibition 26 μM

Key Insights :

  • The furan-triazole derivative exhibits moderate antifungal activity but is outperformed by 5-(2-aminophenyl)-substituted analogs, which achieve sub-μg/mL efficacy due to optimized electronic interactions with fungal enzymes .
  • Fluorinated derivatives (e.g., 4-amino-5-(3-fluorophenyl)) show enhanced stability and chelation capacity, making them suitable for metalloenzyme targeting .

Physicochemical Properties

Property 3-(Furan-2-yl)-1H-1,2,4-triazol-1-amine 5-(2-Aminophenyl)-1H-1,2,4-triazol-3-amine N-{3-[(2-Fluorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine
Molecular Weight (g/mol) 150.14 175.18 327.34
LogP (Predicted) 1.2 1.8 3.5
Solubility (Water) Moderate Low Very low
Hydrogen Bond Donors 2 3 2

Key Insights :

  • The furan-triazole derivative has lower lipophilicity (LogP = 1.2) compared to benzyl- or phenyl-substituted analogs, favoring aqueous solubility .
  • Bulky substituents (e.g., fluorobenzyloxy) drastically reduce solubility, limiting in vivo applications without formulation aids .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Furan-2-yl)-1H-1,2,4-triazol-1-amine, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with furan-2-carboxylic acid, followed by oxidative cyclization. Key steps include refluxing in ethanol with catalytic acetic acid (70–80°C, 6–8 hours) . Purity optimization involves recrystallization from ethanol or acetonitrile and monitoring via TLC (silica gel, chloroform:methanol 9:1). Post-synthetic purification using column chromatography (silica gel, gradient elution) is recommended for isolating the triazole core .

Q. How can the molecular structure of 3-(Furan-2-yl)-1H-1,2,4-triazol-1-amine be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography : Single-crystal diffraction (e.g., SHELX software ) resolves tautomeric forms and planar/non-planar configurations of the triazole ring.
  • NMR spectroscopy : 1H^1H NMR (DMSO-d6) identifies furan protons (δ 6.3–7.2 ppm) and triazole NH2_2 (δ 5.8–6.1 ppm). 13C^{13}C NMR confirms furan C2 (δ 110–115 ppm) and triazole C3 (δ 150–155 ppm) .
  • Mass spectrometry : ESI-MS ([M+H]+^+ expected at m/z 177) validates molecular weight .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize:

  • Anti-inflammatory activity : Rat formalin-induced paw edema model, measuring inhibition of exudate volume at 50–100 mg/kg doses .
  • Antimicrobial screening : Broth microdilution (MIC against S. aureus and C. albicans), with furan-triazole derivatives showing MIC values of 8–32 µg/mL .
  • Cytotoxicity : MTT assay on HEK-293 cells to rule out nonspecific toxicity (IC50_{50} > 100 µM indicates selectivity) .

Advanced Research Questions

Q. How does tautomerism in the 1,2,4-triazole ring affect reactivity and biological interactions?

  • Methodological Answer : The triazole exists as tautomers (3- and 5-substituted forms), influencing hydrogen-bonding networks and π-π stacking. Use X-ray crystallography to identify dominant tautomers in solid state (e.g., planar 3-phenyl-1,2,4-triazol-5-amine vs. non-planar 5-phenyl tautomer) . Computational studies (DFT, B3LYP/6-311+G(d,p)) predict tautomer stability in solution. Tautomeric equilibrium impacts binding to biological targets (e.g., cyclooxygenase-2) .

Q. What strategies improve the pharmacokinetic profile of 3-(Furan-2-yl)-1H-1,2,4-triazol-1-amine derivatives?

  • Methodological Answer :

  • Lipophilicity modulation : Replace furan with substituted furans (e.g., 5-nitro-furan) or introduce sulfonyl groups to enhance membrane permeability (logP optimization via Hansch analysis) .
  • Metabolic stability : Block metabolic hotspots (e.g., N-methylation of triazole NH2_2) and assess stability in liver microsomes (t1/2_{1/2} > 60 minutes indicates suitability for in vivo studies) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Perform:

  • Molecular docking : AutoDock Vina to predict binding to target proteins (e.g., p38α MAP kinase; PDB ID 1OUK). Focus on interactions with the triazole NH2_2 and furan oxygen .
  • QSAR studies : Use CoMFA/CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups on furan) with antifungal activity (R2^2 > 0.8 validates model) .

Q. What analytical challenges arise in distinguishing degradation products from synthetic intermediates?

  • Methodological Answer : Employ:

  • HPLC-DAD/MS : Reverse-phase C18 column (acetonitrile:water + 0.1% formic acid) to separate hydrolysis products (e.g., furan-2-carboxamide).
  • Stability studies : Accelerated degradation under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions identifies labile sites (e.g., triazole ring oxidation to nitro derivatives) .

Q. How can the furan moiety be modified to enhance chemical stability without compromising bioactivity?

  • Methodological Answer : Synthesize derivatives with:

  • Electron-deficient furans : Introduce nitro or carbonyl groups to reduce ring-opening susceptibility.
  • Heteroatom substitution : Replace furan oxygen with sulfur (thiophene analogs) or nitrogen (pyrrole), monitored via 1H^1H NMR for regioselectivity .
  • Steric protection : Add methyl groups at the C5 position of furan to hinder nucleophilic attack .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.